molecular formula C15H23N2OPS B14589351 (Benzamidomethyl)(triethyl)phosphanium thiocyanate CAS No. 61224-07-5

(Benzamidomethyl)(triethyl)phosphanium thiocyanate

Cat. No.: B14589351
CAS No.: 61224-07-5
M. Wt: 310.4 g/mol
InChI Key: QWQOKEZTCWVWFZ-UHFFFAOYSA-N
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Description

(Benzamidomethyl)(triethyl)phosphanium thiocyanate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a benzamidomethyl group, a triethylphosphanium group, and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzamidomethyl)(triethyl)phosphanium thiocyanate typically involves the reaction of (benzamidomethyl)triethylammonium chloride with potassium thiocyanate. The reaction is carried out in an aqueous medium under alkaline conditions (pH > 9) to facilitate the anion exchange process . The reaction proceeds smoothly under mild conditions, resulting in moderate to high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Benzamidomethyl)(triethyl)phosphanium thiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Benzamidomethyl)(triethyl)phosphanium thiocyanate involves its ability to act as a nucleophilic reagent. The benzamidomethyl group can interact with various electrophilic centers, facilitating the formation of new chemical bonds. The triethylphosphanium group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions . The thiocyanate group can participate in nucleophilic substitution reactions, further expanding the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzamidomethyl)(triethyl)phosphanium thiocyanate is unique due to the presence of the triethylphosphanium group, which imparts distinct chemical properties compared to its ammonium counterparts. The thiocyanate group also adds to its versatility in chemical reactions, making it a valuable reagent in various applications .

Properties

CAS No.

61224-07-5

Molecular Formula

C15H23N2OPS

Molecular Weight

310.4 g/mol

IUPAC Name

benzamidomethyl(triethyl)phosphanium;thiocyanate

InChI

InChI=1S/C14H22NOP.CHNS/c1-4-17(5-2,6-3)12-15-14(16)13-10-8-7-9-11-13;2-1-3/h7-11H,4-6,12H2,1-3H3;3H

InChI Key

QWQOKEZTCWVWFZ-UHFFFAOYSA-N

Canonical SMILES

CC[P+](CC)(CC)CNC(=O)C1=CC=CC=C1.C(#N)[S-]

Origin of Product

United States

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